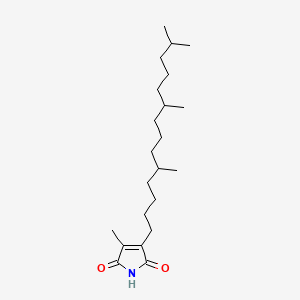![molecular formula C21H26N2 B13794892 Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- CAS No. 54268-71-2](/img/structure/B13794892.png)
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is commonly used as an n-type dopant in organic semiconductors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of benzimidazole with appropriate methylation reagents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The compound is commercially available and is produced in significant quantities for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of biologically active compounds.
Mécanisme D'action
The compound exerts its effects primarily through its strong electron-donating properties. It interacts with molecular targets and pathways involved in electronic conduction, enhancing the performance of semiconducting materials. The π-conjugated polycyclic system plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another n-type dopant with similar properties but different structural features.
Benzenamine, 4-(2,5-dihydro-1H-pyrrol-3-yl)-: A related compound with distinct chemical and physical properties.
Uniqueness
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- is unique due to its specific structural configuration, which imparts distinct electronic properties and makes it highly effective as an n-type dopant in various applications .
Propriétés
Numéro CAS |
54268-71-2 |
|---|---|
Formule moléculaire |
C21H26N2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C21H26N2/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4/h6-15,20H,1-5H3 |
Clé InChI |
VGWSUVRKHUPJBD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C2=CC=CC=C21)C)C=CC3=CC=C(C=C3)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


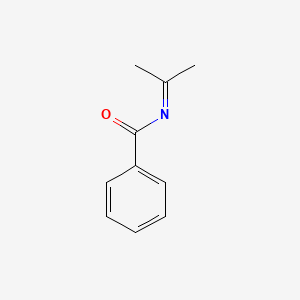

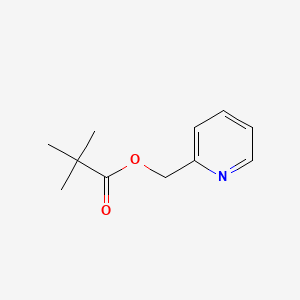
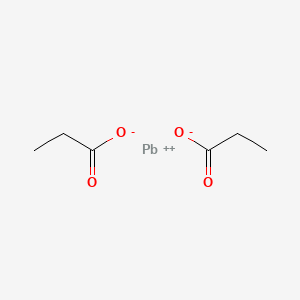
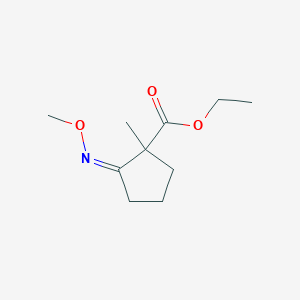
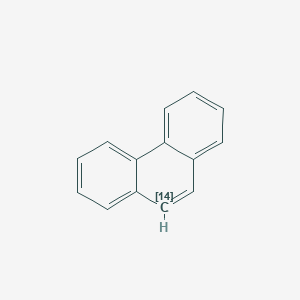
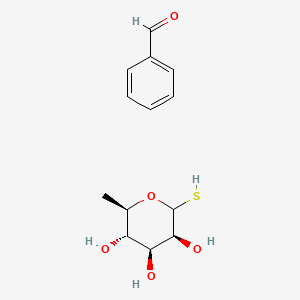
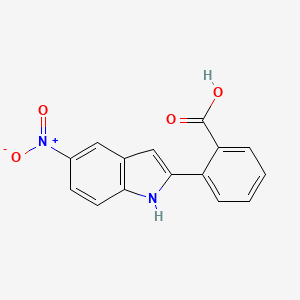
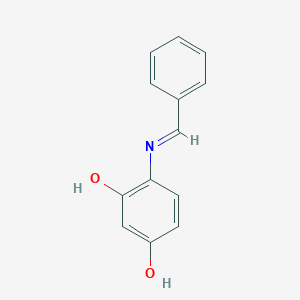

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
